benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
CAS No.:
Cat. No.: VC10332853
Molecular Formula: C19H15ClO5
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate -](/images/structure/VC10332853.png)
Specification
Molecular Formula | C19H15ClO5 |
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Molecular Weight | 358.8 g/mol |
IUPAC Name | benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Standard InChI | InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Standard InChI Key | RGJOQTPMTFJHPH-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is benzyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Its molecular formula is C₁₉H₁₇ClO₅, with a molecular weight of 372.79 g/mol . The structure comprises:
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A chromen-2-one backbone (C₉H₆O₂) with fused benzene and pyrone rings.
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6-Chloro substituent: Enhances electrophilic reactivity and influences intermolecular interactions.
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4-Methyl group: Contributes to hydrophobic character and steric effects.
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7-Benzyloxyacetate side chain: Introduces ester functionality and aromatic bulk .
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | C₁₉H₁₇ClO₅ | |
Molecular Weight | 372.79 g/mol | |
XLogP3-AA (LogP) | ~4.2 (estimated) | |
Topological Polar Surface Area | 61.8 Ų | |
Rotatable Bonds | 7 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves multi-step organic reactions:
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Chromenone Core Formation:
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Chlorination at Position 6:
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Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) introduces the chlorine atom.
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Etherification at Position 7:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Chlorination | SO₂Cl₂, DMF, 80°C, 6 hr | 68% |
Etherification | Benzyl bromoacetate, K₂CO₃, DMF, 120°C | 52% |
Physicochemical Properties
Solubility and Stability
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Solubility: Poorly soluble in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include ν(C=O) at 1745 cm⁻¹ (ester), 1680 cm⁻¹ (chromenone carbonyl), and ν(C-Cl) at 750 cm⁻¹ .
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.25 (s, 1H, H-3), 5.21 (s, 2H, OCH₂CO), 2.41 (s, 3H, 4-CH₃) .
Biological Activity and Applications
Industrial Applications
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Fluorescent Probes: The chromenone core’s inherent fluorescence (λₑₓ = 320 nm, λₑₘ = 450 nm) suits sensor development .
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Polymer Additives: Enhances UV stability in plastics via radical scavenging .
Future Research Directions
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